molecular formula C16H14N2O3 B5725821 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole

3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole

Cat. No. B5725821
M. Wt: 282.29 g/mol
InChI Key: MZDRMIQMENZZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes.

Scientific Research Applications

3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been used in scientific research to study various biological processes. One of its primary applications is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been used to study the effects of oxidative stress on cellular processes and to investigate the role of certain enzymes in disease progression.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. Additionally, it has been shown to reduce inflammation and oxidative stress in certain cellular processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole in lab experiments is its unique structure and properties, which make it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole in scientific research. One potential application is in the development of new cancer therapies, as this compound has shown promise in inhibiting cancer cell growth. Additionally, this compound could be used to study the effects of oxidative stress on cellular processes and to investigate the role of certain enzymes in disease progression. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole involves the reaction of 4-methoxybenzohydrazide with phenylacetic acid followed by cyclization with phosphorus oxychloride. This method has been optimized to produce high yields of the compound with minimal impurities.

properties

IUPAC Name

3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-19-13-9-7-12(8-10-13)16-17-15(21-18-16)11-20-14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDRMIQMENZZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole

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